2-(Isopropylamino)ethanol
Description
Historical Trajectories and Contemporary Significance within Chemical Sciences
The synthesis of 2-(Isopropylamino)ethanol has been documented in established chemical literature, with one notable method detailed in "Organic Syntheses" in 1955. This preparation involves the reaction of ethanolamine (B43304) with acetone (B3395972) in the presence of a platinum oxide catalyst. orgsyn.org Another method involves the reaction of isopropylamine (B41738) with ethylene (B1197577) oxide. orgsyn.org More recent advancements include a method for producing the compound through a vapor-phase catalytic reaction of acetone, 2-aminoethanol, and hydrogen with a noble metal-containing catalyst, aiming for high efficiency. google.com
In contemporary chemical sciences, this compound is recognized for its dual functionality as both an amine and an alcohol, allowing it to participate in a wide array of chemical reactions. solubilityofthings.com This versatility makes it a valuable building block in organic synthesis. cymitquimica.com It serves as a precursor in the production of various fine chemicals, agrochemicals, and pharmaceuticals. solubilityofthings.comcymitquimica.com Its properties also make it useful as a solvent and a reagent in analytical chemistry. solubilityofthings.comcymitquimica.com A significant area of its current application is in the formulation of products requiring corrosion protection and lubrication enhancement.
| Property | Value |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| Boiling Point | 172 °C |
| Density | 0.897 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
| CAS Number | 109-56-8 |
Note: The properties listed are based on available literature and may vary slightly depending on the source and purity. sigmaaldrich.comchemsynthesis.com
Multidisciplinary Research Perspectives and Future Directions
The unique properties of this compound have spurred research across multiple disciplines, with a primary focus on environmental and materials science. A major area of investigation is its application in carbon dioxide (CO₂) capture technologies. As a sterically hindered amine, it exhibits a high absorption rate and a significant desorption capability compared to conventional amines. ipb.pt Research has shown that aqueous solutions of this compound are effective absorbents for CO₂, with studies measuring its solubility and cyclic absorption capacity. researchgate.netacs.org Comparative studies have been conducted against other amines, such as monoethanolamine (MEA), to evaluate its efficiency and potential advantages in industrial CO₂ capture processes. nih.gov
In the realm of organic synthesis, this compound is utilized in the creation of heterocyclic N,O-acetals. sigmaaldrich.com Its dual functional groups make it a key intermediate in synthesizing more complex molecules. solubilityofthings.com
Future research is likely to continue exploring its potential in carbon capture, focusing on optimizing solvent blends and process conditions to enhance its performance and reduce the energy penalty associated with regeneration. researchgate.netieaghg.org Further investigations into its role in the synthesis of novel pharmaceutical compounds and advanced materials are also anticipated, driven by its versatile chemical nature. solubilityofthings.com Thermodynamic studies of its aqueous solutions continue to provide fundamental data crucial for designing and modeling these applications. ipb.ptresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(propan-2-ylamino)ethanol | |
|---|---|---|
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InChI |
InChI=1S/C5H13NO/c1-5(2)6-3-4-7/h5-7H,3-4H2,1-2H3 | |
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InChI Key |
RILLZYSZSDGYGV-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)NCCO | |
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Molecular Formula |
C5H13NO | |
| Record name | ISOPROPYLAMINOETHANOL | |
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Related CAS |
54472-62-7 (hydrochloride) | |
| Record name | 2-Isopropylaminoethanol | |
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DSSTOX Substance ID |
DTXSID5059373 | |
| Record name | 2-Isopropylaminoethanol | |
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Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals., Liquid | |
| Record name | ISOPROPYLAMINOETHANOL | |
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| Record name | Ethanol, 2-[(1-methylethyl)amino]- | |
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CAS No. |
109-56-8 | |
| Record name | ISOPROPYLAMINOETHANOL | |
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| Record name | 2-(Isopropylamino)ethanol | |
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| Record name | 2-Isopropylaminoethanol | |
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| Record name | N-Isopropylethanolamine | |
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| Record name | N-Isopropylethanolamine | |
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| Record name | Ethanol, 2-[(1-methylethyl)amino]- | |
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| Record name | 2-Isopropylaminoethanol | |
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| Record name | 2-isopropylaminoethanol | |
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| Record name | 2-(Isopropylamino)ethanol | |
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Advanced Synthetic Methodologies and Chemical Transformations of 2 Isopropylamino Ethanol
Catalytic Synthesis Routes for 2-(Isopropylamino)ethanol Production
The industrial production of this compound often relies on the reaction of isopropylamine (B41738) with ethylene (B1197577) oxide. However, catalytic hydrogenation routes from suitable precursors offer an alternative pathway, potentially with improved selectivity and milder reaction conditions. These methods can be broadly categorized into vapor-phase and liquid-phase processes, each utilizing specific catalytic systems.
Vapor-Phase Catalytic Hydrogenation using Noble Metal Catalysts
Vapor-phase catalytic hydrogenation is a continuous process that offers advantages in terms of catalyst separation and product purity. For the synthesis of this compound, a potential precursor is N-(2-hydroxyethyl)acetamide, which can be hydrogenated over a noble metal catalyst. While direct literature on this specific transformation is scarce, analogies can be drawn from the well-established hydrogenation of amides and esters.
Noble metal catalysts, particularly those based on ruthenium (Ru), rhodium (Rh), and palladium (Pd) supported on inert materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or carbon, are known to be effective for the hydrogenation of carbonyl and amide functionalities. In a hypothetical vapor-phase process, the precursor would be vaporized and passed over a fixed-bed reactor containing the catalyst in the presence of hydrogen gas at elevated temperatures and pressures.
Table 1: Illustrative Vapor-Phase Catalytic Hydrogenation Parameters for Amino Alcohol Synthesis
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Key Attributes |
| Ru | Al₂O₃ | 150-250 | 20-100 | High activity for amide hydrogenation. |
| Rh | C | 100-200 | 20-80 | Good selectivity, operates at lower temperatures. |
| Pd | SiO₂ | 120-220 | 30-100 | Cost-effective, widely used in hydrogenation. |
This table presents plausible conditions based on analogous chemical transformations and is for illustrative purposes.
Liquid-Phase Catalytic Hydrogenation Techniques
Liquid-phase catalytic hydrogenation is another viable route for the synthesis of this compound. This method is often preferred for its operational simplicity and better heat management. The reaction is typically carried out in a slurry reactor where the catalyst is suspended in the liquid reaction medium.
Potential precursors for liquid-phase synthesis include the reductive amination of 2-hydroxyacetaldehyde with isopropylamine or the hydrogenation of N-(2-hydroxyethyl)acetamide. Catalysts for liquid-phase hydrogenation are similar to those used in the vapor phase, with Raney nickel (Ra-Ni) also being a common and cost-effective choice, particularly for reductive amination.
The choice of solvent is crucial in liquid-phase hydrogenation and can influence the reaction rate and selectivity. Alcohols, such as ethanol (B145695) or isopropanol, are often used as solvents due to their ability to dissolve the reactants and their stability under hydrogenation conditions.
Comparative Analysis of Catalytic Systems and Reaction Parameters
The selection between vapor-phase and liquid-phase catalytic hydrogenation depends on several factors, including production scale, desired purity, and economic considerations.
Vapor-phase processes are generally more suited for large-scale, continuous production. They offer easier separation of the catalyst from the product stream, leading to higher product purity. However, they require higher capital investment and are less flexible for small-scale production. The high temperatures involved can sometimes lead to side reactions and catalyst deactivation.
Liquid-phase processes are more versatile and can be operated in batch or continuous mode, making them suitable for a wider range of production scales. They typically operate at lower temperatures, which can improve selectivity and reduce energy consumption. Catalyst separation, however, can be more challenging and may require an additional filtration step.
The choice of catalyst is also critical. Noble metal catalysts generally exhibit higher activity and selectivity but are more expensive. Non-noble metal catalysts, such as Raney nickel, are cheaper but may require more stringent reaction conditions and can be less selective. The optimization of reaction parameters such as temperature, pressure, hydrogen-to-substrate ratio, and catalyst loading is essential to achieve high yields and selectivity for this compound.
Derivatization and Functionalization Strategies
The presence of both a secondary amine and a hydroxyl group in this compound makes it a valuable building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and metal complexes.
Synthesis of Heterocyclic N,O-Acetals utilizing this compound
Heterocyclic N,O-acetals are a class of compounds that contain both nitrogen and oxygen atoms in a ring system, with a carbon atom bonded to both. These structures are found in various natural products and are useful intermediates in organic synthesis. This compound can react with aldehydes or ketones to form cyclic N,O-acetals, specifically oxazolidine (B1195125) derivatives.
The reaction typically proceeds via the initial formation of a hemiaminal by the addition of the secondary amine to the carbonyl group, followed by an intramolecular cyclization where the hydroxyl group displaces water. This reaction is often catalyzed by an acid. A variety of aldehydes, both aliphatic and aromatic, can be used in this synthesis, leading to a diverse range of substituted oxazolidines.
Table 2: Examples of Heterocyclic N,O-Acetals Derived from this compound
| Aldehyde/Ketone | Product (Oxazolidine Derivative) |
| Formaldehyde | 3-Isopropyloxazolidine |
| Acetaldehyde | 2-Methyl-3-isopropyloxazolidine |
| Benzaldehyde | 2-Phenyl-3-isopropyloxazolidine |
| Acetone (B3395972) | 2,2-Dimethyl-3-isopropyloxazolidine |
Formation of Amino Alcohol Complexes for Various Applications
The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions to form stable complexes. These amino alcohol complexes have found applications in catalysis, materials science, and as models for biological systems.
The formation of these complexes typically involves the reaction of this compound with a metal salt in a suitable solvent. The amino alcohol can act as a bidentate ligand, coordinating to the metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring.
A wide range of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), can form complexes with this compound. The stoichiometry and geometry of the resulting complexes depend on the metal ion, the metal-to-ligand ratio, and the reaction conditions. These complexes can exhibit interesting magnetic and spectroscopic properties and can be used as catalysts in various organic transformations.
Table 3: Examples of Metal Complexes with this compound
| Metal Ion | Typical Metal Salt Precursor | Potential Complex Stoichiometry (Metal:Ligand) |
| Copper(II) | Copper(II) chloride, Copper(II) acetate | 1:1, 1:2 |
| Nickel(II) | Nickel(II) chloride, Nickel(II) nitrate | 1:2, 1:3 |
| Cobalt(II) | Cobalt(II) chloride, Cobalt(II) sulfate | 1:2, 1:3 |
| Zinc(II) | Zinc(II) chloride, Zinc(II) acetate | 1:1, 1:2 |
Quaternization Reactions and Synthesis of Related Aminium Salts
Quaternization is a chemical process that involves the alkylation of the nitrogen atom of the secondary amine in this compound, converting it into a quaternary ammonium (B1175870) salt, also known as an aminium salt. This transformation fundamentally alters the chemical properties of the molecule, introducing a permanent positive charge and increasing its polarity. The reaction typically proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom of an alkylating agent.
Common alkylating agents used for this purpose include alkyl halides such as methyl iodide, ethyl bromide, or benzyl (B1604629) chloride. The reaction is often carried out in a polar solvent to facilitate the formation of the ionic product. The general scheme for the quaternization of this compound involves its reaction with an excess of an alkyl halide (R-X) to yield the corresponding N,N-dialkyl-N-isopropyl-N-(2-hydroxyethyl)ammonium halide salt. The presence of excess alkylating agent can ensure complete conversion to the quaternary salt. The modification from a tertiary amine to a quaternary ammonium salt can be achieved through a straightforward quaternization reaction with alkyl halide agents researchgate.net.
For instance, the reaction with methyl iodide would produce N-isopropyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium iodide. The degree of quaternization can often be monitored and confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy by observing the chemical shifts of the protons adjacent to the nitrogen atom.
Esterification Reactions and Derivatives Formation (e.g., 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester)
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form corresponding esters. This reaction is a cornerstone of organic synthesis, allowing for the introduction of a wide variety of functional groups onto the this compound scaffold. Esterification is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification youtube.com. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct.
A specific example of this transformation is the synthesis of 4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester. This derivative is formed by reacting this compound with 4-ethoxybenzoic acid or its corresponding acyl chloride.
Synthetic Route via Acyl Chloride:
Activation of Carboxylic Acid : 4-ethoxybenzoic acid is first converted to a more reactive derivative, 4-ethoxybenzoyl chloride, typically by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.
Esterification : The resulting 4-ethoxybenzoyl chloride is then reacted with this compound. The reaction is usually performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrochloric acid (HCl) that is formed as a byproduct.
The final product, 4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester, combines the structural features of the parent amino alcohol with the 4-ethoxybenzoyl moiety. The general procedure for synthesizing similar esters often involves dissolving the acyl chloride in a suitable solvent like dichloromethane, followed by the slow addition of the alcohol and a base prepchem.com.
Synthesis of Thiazol-4(5H)-one Derivatives
This compound serves as a key precursor for the synthesis of various heterocyclic compounds, including derivatives of thiazol-4(5H)-one. These derivatives are synthesized by reacting 1-isopropylthiourea with appropriate 2-bromo esters. mdpi.com 1-Isopropylthiourea can be conceptually derived from the amino group of this compound. The reaction conditions are dependent on the specific 2-bromo ester used.
For instance, the synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives with aliphatic substituents at the C-5 position is typically carried out in methanol (B129727) at reflux temperature in the presence of a base like sodium methoxide. mdpi.com For derivatives with aromatic substituents at C-5, the reaction can be conducted in chloroform (B151607) at room temperature. mdpi.com In cases where spiro systems are being formed, heating the reactants in ethanol with a base such as N,N-diisopropylethylamine (DIPEA) is effective. mdpi.com
The table below summarizes the synthesis of several 2-(isopropylamino)thiazol-4(5H)-one derivatives, highlighting the different reaction conditions employed based on the substituent of the starting 2-bromo ester. mdpi.com
| Derivative Number | Substituent at C-5 | Reaction Procedure | Reaction Conditions |
|---|---|---|---|
| 3a-3e | Aliphatic (methyl, ethyl, propyl, isopropyl, dimethyl) | Procedure A | Methanol (MeOH), Sodium Methoxide (NaOMe), Reflux |
| 3f, 3g | Aromatic | Procedure B | Chloroform (CHCl₃), Room Temperature |
| 3h, 3i | Spirocycloalkyl | Procedure C | Ethanol (EtOH), N,N-Diisopropylethylamine (DIPEA), Heat |
These synthetic strategies demonstrate the versatility of the 2-(isopropylamino) scaffold in constructing complex heterocyclic systems. mdpi.com
Chloroethylation and Related Transformations
The hydroxyl group of this compound can be substituted with a chlorine atom through a process known as chloroethylation or, more generally, dehydroxy-chlorination. This transformation converts the amino alcohol into a chloroalkylamine, a valuable intermediate for further synthetic modifications due to the reactivity of the carbon-chlorine bond.
A common reagent for this conversion is thionyl chloride (SOCl₂). The reaction typically proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) gas and forming the desired chloroalkylamine. The reaction is often carried out in an inert solvent.
The product of this reaction with this compound is N-(2-chloroethyl)-N-isopropylamine. This compound can then be used in various nucleophilic substitution reactions where the chlorine atom acts as a leaving group, allowing for the introduction of other functional groups or the construction of larger molecules.
Asymmetric Synthesis and Chirality in this compound Derivatives
While this compound itself is an achiral molecule, its derivatives can possess stereogenic centers, leading to the existence of enantiomers. The field of asymmetric synthesis focuses on methods to produce these chiral derivatives with a high degree of stereochemical control, yielding predominantly one enantiomer over the other.
Enantioselective Synthesis Approaches and Stereochemical Control
Stereochemical control is the ability to selectively produce a desired stereoisomer during a chemical reaction. fiveable.me Achieving this control is a central goal in modern organic synthesis, particularly in the preparation of biologically active molecules where stereochemistry can dictate function. rijournals.com For derivatives of this compound, enantioselective synthesis can be achieved through several established strategies.
Chiral Pool Synthesis : This approach utilizes readily available enantiopure starting materials. For example, a chiral epoxide can be opened by isopropylamine. The stereochemistry of the epoxide directly translates to the stereochemistry of the resulting amino alcohol product.
Asymmetric Catalysis : A prochiral substrate can be converted into a chiral product using a small amount of a chiral catalyst. For instance, the asymmetric reduction of a suitable aminoketone precursor, such as 1-(isopropylamino)propan-2-one, using a chiral reducing agent or a catalyst system like a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), can yield an enantiomerically enriched amino alcohol.
Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed. This method allows for high levels of stereocontrol in the formation of new stereocenters.
The ability to selectively synthesize a desired stereoisomer is critical, as different enantiomers can have vastly different biological activities and physical properties. fiveable.merijournals.com By pairing the chirality of a reagent with a chiral catalyst, it is possible to achieve stereodivergent synthesis, where different stereoisomers can be selectively obtained from the same starting material. nih.gov
Role in Chiral Ligand and Organocatalyst Development
Chiral amino alcohols are a privileged scaffold in the design of chiral ligands and organocatalysts for asymmetric synthesis. researchgate.net A chiral ligand is an enantiomerically pure organic compound that coordinates to a metal center to form an asymmetric catalyst. buchler-gmbh.com The chiral environment created by the ligand around the metal center influences the stereochemical outcome of the catalyzed reaction.
Derivatives of this compound, when synthesized in an enantiopure form, can be elaborated into various types of chiral ligands. For example, they can be used to synthesize chiral oxazoline (B21484) ligands, which are highly effective in a range of metal-catalyzed reactions, including asymmetric allylic alkylations and hydrogenations. nih.gov The nitrogen and oxygen atoms of the amino alcohol backbone can chelate to a metal, forming a stable complex and creating a well-defined chiral pocket.
Furthermore, chiral amino alcohols and their derivatives can function as organocatalysts, which are small organic molecules that catalyze reactions without the need for a metal. They often operate by forming transient chiral intermediates, such as iminium or enamine ions, which then react stereoselectively. The development of chiral ligands and organocatalysts is a dynamic area of research, with a continuous search for new structures that can provide high efficiency and enantioselectivity for a broad scope of chemical transformations. utexas.edu
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Isopropylamino)ethanol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The protons of the two methyl groups on the isopropyl moiety are equivalent and appear as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, appears as a multiplet (specifically, a septet) because of its coupling to the six methyl protons. The two methylene groups (-CH₂-) adjacent to the nitrogen and oxygen atoms, respectively, show distinct signals, typically as triplets, due to coupling with their neighboring protons. The protons on the amine (N-H) and hydroxyl (O-H) groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to proton exchange. docbrown.infoyoutube.com
The ¹³C NMR spectrum complements the ¹H NMR data by showing a single peak for each unique carbon atom in the molecule. For this compound, this results in four distinct signals corresponding to the two equivalent methyl carbons, the methine carbon of the isopropyl group, and the two methylene carbons of the ethanol (B145695) backbone. The chemical shifts of these carbons provide information about their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Group | ¹H Chemical Shift (ppm, predicted) | ¹H Multiplicity | ¹³C Chemical Shift (ppm, predicted) |
| (CH₃)₂CH- | ~1.1 | Doublet | ~22 |
| (CH₃)₂CH - | ~2.8 | Septet | ~50 |
| -NH-CH₂ -CH₂OH | ~2.7 | Triplet | ~52 |
| -CH₂-CH₂ OH | ~3.6 | Triplet | ~60 |
| -NH - | Variable, broad | Singlet | N/A |
| -OH | Variable, broad | Singlet | N/A |
Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and unambiguously assign signals, which is particularly useful for complex molecules. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, such as ¹³C. libretexts.orgpressbooks.pub In the HSQC spectrum of this compound, cross-peaks would directly link the proton signals of the methyl, methine, and methylene groups to their corresponding carbon signals, confirming their connectivity. libretexts.orghmdb.ca This is a highly sensitive method for establishing ¹H-¹³C one-bond correlations. libretexts.org
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. By running different DEPT variations (e.g., DEPT-90 and DEPT-135), signals for these carbon types can be selectively observed or will show different phases (positive or negative), allowing for a clear determination of the carbon skeleton.
Mass Spectrometry (MS) in Molecular Mass Confirmation and Impurity Profiling
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for identifying its fragmentation patterns, which can aid in structural confirmation and impurity analysis. The molecular weight of this compound is 103.16 g/mol . nist.gov
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner. The mass spectrum of this compound shows a characteristic fragmentation pattern. nist.gov A prominent peak is often observed at m/z 88, resulting from the alpha-cleavage adjacent to the nitrogen atom, which involves the loss of a methyl group. Another significant fragment appears at m/z 44.
Table 2: Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Significance |
| 103 | [C₅H₁₃NO]⁺ | Molecular Ion |
| 88 | [C₄H₁₀NO]⁺ | Loss of -CH₃ |
| 44 | [C₂H₆N]⁺ | Cleavage product |
Data sourced from NIST Mass Spectrometry Data Center. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov
A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. ucalgary.ca A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. ucalgary.cadocbrown.info Absorptions in the 2850-3000 cm⁻¹ range are due to C-H stretching vibrations of the alkyl groups. Furthermore, characteristic C-O and C-N stretching vibrations can be observed in the fingerprint region (typically 1000-1300 cm⁻¹). docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200–3400 (broad) | O-H Stretch | Alcohol (-OH) |
| 3300–3500 (moderate) | N-H Stretch | Secondary Amine (-NH) |
| 2850–2970 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| 1050–1150 | C-O Stretch | Alcohol |
| 1020-1250 | C-N Stretch | Amine |
Data interpretation based on spectra provided by the NIST Chemistry WebBook and general spectroscopic principles. nist.govucalgary.cadocbrown.info
X-ray Crystallography for Solid-State Structural Determination of this compound Complexes and Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of this compound itself can be challenging due to its liquid state at room temperature, derivatives and complexes can be analyzed.
For instance, the crystal structure of a related compound, 1-(2-chlorophenyl)-2-(isopropylamino)ethanol, has been determined. nih.gov This analysis revealed detailed structural parameters, such as a C-N bond distance of 1.473 Å. nih.gov The study also identified key intermolecular hydrogen bonding, specifically an O-H···N interaction, which plays a crucial role in establishing the crystal packing. nih.gov Such studies demonstrate how X-ray crystallography can elucidate the precise solid-state conformation and intermolecular forces that govern the structures of molecules containing the this compound moiety.
UV-Visible (UV-Vis) Spectroscopy in Electronic Structure and Complexation Studies
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most informative for compounds containing chromophores, such as conjugated double bonds or aromatic rings.
This compound does not possess any significant chromophores; its structure consists solely of sigma (σ) bonds. reddit.com Consequently, it does not exhibit significant absorption in the standard UV-Vis region (200-800 nm). reddit.com Therefore, direct UV-Vis spectroscopy is not a primary method for the structural elucidation or quantification of the pure compound. However, it can become a useful tool when this compound is part of a coordination complex with a metal ion or is derivatized with a UV-active group, as the resulting complex or derivative may exhibit characteristic UV-Vis absorption bands.
Computational Chemistry and Theoretical Investigations of 2 Isopropylamino Ethanol
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in elucidating reaction mechanisms by calculating the geometries of reactants, transition states, and products, along with their corresponding energies. mdpi.com For 2-(Isopropylamino)ethanol, a secondary alkanolamine, DFT calculations are instrumental in understanding its reaction with CO₂, a process central to its application in industrial gas scrubbing. researchgate.netnih.gov
The reaction between IPAE and CO₂ in an aqueous medium can proceed through several pathways. DFT studies help to map the potential energy surface for these reactions, identifying the most favorable routes. Key findings from such theoretical investigations include:
Reaction Pathways: The primary reaction involves the nucleophilic attack of the nitrogen atom in IPAE on the electrophilic carbon atom of CO₂. DFT calculations can model different mechanisms, such as a concerted pathway or a stepwise pathway involving the formation of a zwitterionic intermediate. pku.edu.cn These calculations help determine which pathway is energetically more favorable by comparing the activation energy barriers. youtube.com
Transition State Analysis: By locating the transition state structures, DFT allows for the calculation of activation energies (energy barriers), which are critical for understanding the reaction kinetics. youtube.com For alkanolamines, the energy barrier for the formation of carbamates or bicarbonates is a key parameter determining the rate of CO₂ absorption. nih.gov
Table 1: Calculated Thermodynamic and Kinetic Parameters for CO₂ Reaction with an Amine (Illustrative)
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (Ea) | 10.5 | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔErxn) | -15.2 | The net energy change of the reaction, indicating an exothermic process. |
| Gibbs Free Energy (ΔG) | -4.8 | Indicates the spontaneity of the reaction under standard conditions. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. helsinki.fidovepress.com For this compound, MD simulations are particularly useful for studying its behavior in the liquid phase, especially in aqueous solutions, providing a microscopic view of intermolecular interactions that govern its bulk properties. nih.govosf.io
Key insights from MD simulations of IPAE and similar ethanolamines in aqueous solutions include:
Hydrogen Bonding Network: MD simulations reveal the intricate hydrogen-bonding network between IPAE molecules and water molecules. nih.govresearchgate.net The hydroxyl (-OH) and amine (-NH) groups of IPAE act as both hydrogen bond donors and acceptors. The strength, lifetime, and number of these hydrogen bonds are critical for understanding the solubility and transport properties of the solvent.
Radial Distribution Functions (RDFs): RDFs, denoted as g(r), describe how the density of surrounding particles varies as a function of distance from a reference particle. mdanalysis.orgresearchgate.net MD simulations generate RDFs for various atom pairs (e.g., the nitrogen of IPAE and the oxygen of water) to quantify the local structure of the solution. researchgate.net The position of the first peak in the RDF indicates the most probable distance between the two atoms, representing the first solvation shell.
Solvation Structure: By analyzing the trajectories of molecules, MD simulations provide a detailed picture of how IPAE is solvated by water. This includes the orientation of water molecules around the hydrophilic (amine and hydroxyl) and hydrophobic (isopropyl) parts of the IPAE molecule. This understanding is crucial as the solvation structure affects the reactivity of the amine.
Table 2: Illustrative Radial Distribution Function (RDF) Peak Positions for Amine-Water Systems from MD Simulations
| Atom Pair | First Peak Position (Å) | Interpretation |
| Amine N --- Water O | 2.8 | Indicates hydrogen bonding between the amine group and water. |
| Amine H --- Water O | 1.8 | Represents the typical distance for a hydrogen bond from the N-H group. |
| Hydroxyl O --- Water H | 1.9 | Shows hydrogen bonding from a water molecule to the hydroxyl group. |
| Hydroxyl H --- Water O | 1.7 | Represents a hydrogen bond from the hydroxyl group to a water molecule. |
Note: This table presents typical RDF peak positions for hydrogen bonds in aqueous amine solutions to illustrate the data derived from MD simulations.
Analysis of Electronic Properties: Electrophilicity, Nucleophilicity, and Frontier Molecular Orbitals
The reactivity of a molecule is fundamentally governed by its electronic structure. utdallas.edu Computational methods allow for the detailed analysis of properties like electrophilicity and nucleophilicity, which are explained by the Frontier Molecular Orbital (FMO) theory. wikipedia.orgnih.govpku.edu.cn FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO and LUMO Analysis: The HOMO is the outermost orbital containing electrons and acts as an electron donor, relating to the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, relating to its electrophilicity. youtube.com For this compound, the HOMO is primarily localized on the nitrogen atom of the secondary amine group, making it the primary site for nucleophilic attack, for instance, on the carbon atom of CO₂.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.orgresearchgate.net A smaller gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This parameter is a useful indicator of the molecule's stability and reactivity. wuxiapptec.com
Nucleophilicity and Electrophilicity Indices: Based on the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. Nucleophilicity is the measure of a species' ability to donate electrons to an electrophile. The energy of the HOMO is a direct indicator of this property; a higher HOMO energy corresponds to greater nucleophilicity. pku.edu.cn Conversely, electrophilicity is quantified by the LUMO energy, with a lower LUMO energy indicating a stronger electrophile. pku.edu.cn
Table 3: Calculated Electronic Properties of a Representative Alkanolamine (Illustrative)
| Property | Value (eV) | Significance |
| HOMO Energy | -6.2 | Higher value indicates stronger nucleophilic character (electron-donating ability). |
| LUMO Energy | 2.5 | Lower value indicates stronger electrophilic character (electron-accepting ability). |
| HOMO-LUMO Gap | 8.7 | A smaller gap suggests higher reactivity and lower stability. researchgate.net |
| Ionization Potential | 6.2 | Energy required to remove an electron; related to HOMO energy. ajchem-a.com |
| Electron Affinity | -2.5 | Energy released when an electron is added; related to LUMO energy. ajchem-a.com |
Note: This table contains illustrative values for a generic alkanolamine to demonstrate the types of electronic properties calculated. Specific values for this compound require dedicated quantum chemical calculations.
Thermodynamic Modeling of Aqueous Solutions and Phase Behavior
Thermodynamic models are essential for the design and optimization of chemical processes, such as CO₂ capture, where the phase behavior of the solvent mixture is critical. mdpi.com For aqueous solutions of this compound, these models predict properties like vapor-liquid equilibrium (VLE), which describes how a chemical is distributed between the vapor and liquid phases. wikipedia.orgcore.ac.uk
Activity Coefficient Models: The non-ideal behavior of the IPAE-water mixture is described using activity coefficient models like the Non-Random Two-Liquid (NRTL) model or the Wilson model. scribd.comresearchgate.netresearchgate.net These models use binary interaction parameters, often fitted from experimental VLE data, to calculate the activity coefficients of each component in the liquid phase. msu.edustudylib.net The activity coefficient corrects the ideal solution assumption and is crucial for accurate VLE calculations.
Vapor-Liquid Equilibrium (VLE): Experimental VLE data for the IPAE-water-CO₂ system are correlated using thermodynamic models. researchgate.net For instance, the Kent-Eisenberg model is a commonly used semi-empirical model for correlating the partial pressure of CO₂ over aqueous alkanolamine solutions. researchgate.net This modeling is vital for designing absorber and stripper columns in a CO₂ capture plant.
Excess Properties: Thermodynamic models can also predict excess properties such as excess molar volume (VE) and excess enthalpy (HE). These properties quantify the deviation of the real mixture from ideal behavior upon mixing. For example, a negative excess volume indicates that the molecules pack more efficiently in the mixture than in their pure forms, often due to strong intermolecular interactions like hydrogen bonding.
Table 4: Example of Binary Interaction Parameters for an Activity Coefficient Model (NRTL - Illustrative)
| System | Parameter | Value | Temperature Range (K) |
| Water (1) - IPAE (2) | a₁₂ | 2.5 | 298 - 353 |
| a₂₁ | -1.2 | 298 - 353 | |
| α₁₂ | 0.3 | 298 - 353 |
Note: The values in this table are for illustrative purposes to show the format of parameters used in models like NRTL for systems such as isopropanol-water. polimi.itresearchgate.net Actual parameters for the this compound/water system would need to be determined from experimental phase equilibrium data.
Applications of 2 Isopropylamino Ethanol in Carbon Dioxide Capture Technologies
Mechanistic Understanding of CO2 Absorption and Species Distribution in Aqueous Solutions
The reaction between CO2 and aqueous solutions of alkanolamines like 2-(isopropylamino)ethanol is a complex process involving the formation of various ionic species. For primary and secondary amines, CO2 absorption can proceed through the formation of either a carbamate (B1207046) or a bicarbonate anion researchgate.netwitpress.com. The specific pathway that predominates is crucial as it dictates the solvent's CO2 loading capacity, absorption rate, and regeneration energy.
Speciation analyses, conducted using techniques like quantitative 13C nuclear magnetic resonance (NMR) spectroscopy, have been vital in elucidating the distribution of species in CO2-loaded IPAE solutions researchgate.netwitpress.comresearchgate.netresearchgate.net. These studies reveal that the equilibrium between carbamate, bicarbonate, protonated amine, and free amine is highly dependent on the CO2 loading.
A key characteristic of this compound in CO2 capture is its propensity to favor bicarbonate formation over carbamate formation, especially at higher CO2 loadings researchgate.netwitpress.comresearchgate.netresearchgate.net. The bulky isopropyl group attached to the nitrogen atom creates steric hindrance, which destabilizes the carbamate structure that is readily formed with less hindered amines like MEA nih.gov.
Carbamate Formation (less favored): 2 R2NH + CO2 ⇌ R2NCOO- + R2NH2+
Bicarbonate Formation (favored): R2NH + CO2 + H2O ⇌ HCO3- + R2NH2+
Studies have shown that while a significant amount of carbamate can be observed at low CO2 loadings in IPAE solutions, bicarbonate becomes the dominant species as CO2 absorption progresses researchgate.netresearchgate.netresearchgate.net. This preference for bicarbonate formation is advantageous because it results in a higher theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) compared to the carbamate pathway (0.5 moles of CO2 per mole of amine). This gives IPAE a larger CO2 capacity compared to other secondary amines like 2-(propylamino)ethanol (B101894) (PAE) researchgate.netresearchgate.net.
| Amine | CO2 Loading | Dominant Species | Reference |
|---|---|---|---|
| This compound (IPAE) | Low | Carbamate and Bicarbonate | researchgate.netresearchgate.net |
| This compound (IPAE) | High | Bicarbonate | researchgate.netresearchgate.net |
| Monoethanolamine (MEA) | Typical | Carbamate | utexas.edursc.org |
| 2-(Propylamino)ethanol (PAE) | Typical | Carbamate | researchgate.netresearchgate.net |
Thermodynamic and Kinetic Performance Evaluation as a CO2 Absorbent
The performance of a CO2 absorbent is evaluated based on its thermodynamic and kinetic properties, including absorption capacity, reaction rate, heat of absorption, and regeneration efficiency. This compound has been identified as a solvent with superior cyclic capacity compared to both MEA and diethanolamine (B148213) (DEA) researchgate.net. The cyclic capacity, which is the difference in CO2 loading between the absorber and the stripper, is a critical parameter for the economic feasibility of the capture process.
The reaction between amines and CO2 is exothermic, releasing a significant amount of heat known as the heat of absorption researchgate.net. This thermodynamic property is a double-edged sword. While a higher heat of absorption can lead to faster reaction kinetics, it also translates to a higher energy penalty during solvent regeneration in the stripper, as this heat must be supplied back to reverse the reaction and release the CO2 cetjournal.it. The energy required for regeneration can account for a substantial portion of the operating costs of a carbon capture plant researchgate.net.
A key advantage of sterically hindered amines like IPAE, which favor bicarbonate formation, is a generally lower heat of absorption compared to primary amines that form stable carbamates researchgate.net. For instance, in a study blending IPAE with N-Methyldiethanolamine (MDEA), the addition of just 2.5 wt.% IPAE was found to significantly reduce the heat of reaction researchgate.net. The heat of CO2 absorption for a 12.5 wt.% MDEA and 2.5 wt.% IPAE blend was calculated to be 26.62 kJ/mol using the Clausius-Clapeyron equation researchgate.net. This lower heat of absorption suggests a reduced energy requirement for regeneration, making IPAE an attractive alternative to conventional solvents researchgate.net.
The regeneration process involves heating the rich solvent to break the amine-CO2 bond and release pure CO2. Solvents that produce bicarbonate are generally easier to regenerate than those that form stable carbamates, contributing to the superior cyclic capacity of IPAE aidic.it.
| Parameter | This compound (IPAE) | Monoethanolamine (MEA) | Reference |
|---|---|---|---|
| Primary Reaction Product | Bicarbonate | Carbamate | researchgate.netrsc.org |
| Theoretical Loading (mol CO2/mol amine) | 1.0 | 0.5 | |
| Heat of Absorption | Lower | Higher | researchgate.netresearchgate.net |
| Regeneration Energy | Lower | Higher | rsc.org |
| Cyclic Capacity | Superior | Standard Benchmark | researchgate.net |
Catalytic Enhancement Strategies for CO2 Absorption/Desorption
To further improve the efficiency of CO2 capture processes using amines like this compound, researchers are exploring the use of catalysts to accelerate the rates of CO2 absorption and desorption. The goal is to overcome the kinetic limitations of certain amines without increasing the energy penalty associated with regeneration.
One promising avenue of research is the use of hard Lewis acids, particularly boron compounds, as catalysts for CO2 absorption in aqueous IPAE solutions acs.org. Theoretical investigations using density functional theory (DFT) calculations, combined with experimental studies, have confirmed that compounds like triphenylborane (B1294497) and boric acid derivatives can act as efficient catalysts for CO2 absorption in a 30 wt % aqueous solution of this compound acs.org.
The catalytic mechanism is based on the Hard and Soft Acids and Bases (HSAB) principle. The boron compounds, being hard Lewis acids, interact with the hard Lewis base OH- to form an active catalyst, which then facilitates the CO2 absorption reaction acs.org. DFT calculations predict that as the hardness of the boron center decreases, the intrinsic reactivity toward CO2 improves acs.org. This catalytic approach aims to enhance the absorption kinetics, which could allow for smaller absorption columns and reduced capital costs.
Nature provides an elegant example of efficient CO2 catalysis in the enzyme carbonic anhydrase (CA), which rapidly catalyzes the reversible hydration of CO2 to bicarbonate. Inspired by this, researchers are developing "biomimetic" catalysts that mimic the function of carbonic anhydrase acs.org. The development of boron-based catalysts for IPAE systems is part of a broader effort to create effective CA mimic catalysts for absorbents with high amine concentrations acs.org.
A significant challenge for such catalysts is inhibition by the reaction products (bicarbonates and alkylcarbonates) and the amine compounds themselves, which can bind to the catalyst's active site acs.org. The design of effective biomimetic catalysts must therefore balance high reactivity towards CO2 with resistance to inhibition by other species in the solution acs.org. The application of these advanced catalytic systems holds the potential to significantly improve the rate and efficiency of CO2 capture using this compound.
Role of 2 Isopropylamino Ethanol in Ligand and Catalyst Development
Design and Synthesis of 2-(Isopropylamino)ethanol-Derived Ligands for Metal Coordination
The versatility of this compound allows it to be a foundational component in the design of sophisticated ligands for metal coordination. nih.gov A primary strategy involves the reaction of the amino group with aldehydes or ketones to form Schiff base ligands, particularly iminophenoxides, which are highly effective in coordinating with transition metals. nih.gov
The general synthesis approach for these bidentate iminophenoxide ligands involves the condensation reaction of this compound with a substituted salicylaldehyde (B1680747). The secondary amine of the this compound reacts with the aldehyde group of the salicylaldehyde to form an imine (C=N) bond, while the hydroxyl group from the phenol (B47542) and the alcohol group from the amino alcohol moiety remain available for coordination. This modular synthesis allows for fine-tuning of the ligand's steric and electronic properties by varying the substituents on the salicylaldehyde ring. nih.gov
These bidentate ligands can coordinate with metal ions, such as copper(II), through the imine nitrogen and the phenolate (B1203915) oxygen atoms. nih.gov The coordination of two such ligands to a single metal center results in a distorted square-planar geometry around the metal ion. nih.govmdpi.com Spectroscopic analysis, including IR and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction, are used to confirm the structure and coordination mode of these metal-ligand complexes. nih.govmdpi.com In IR spectra, a characteristic shift of the C=N stretching frequency to lower wavenumbers upon complexation confirms the coordination of the azomethine nitrogen to the metal. nih.govmdpi.com
Polydentate ligands are crucial in modern coordination chemistry as they enhance the stability of the resulting metal complexes and allow for the precise control of the active center's reactivity and selectivity. nih.gov The development of ligands derived from this compound is part of a broader effort to create new coordination complexes with improved pharmacological or catalytic properties. nih.gov
Catalytic Applications of Novel Metal-Ligand Complexes (e.g., Copper(II) Complexes)
Metal complexes derived from this compound-based ligands have demonstrated significant potential in various catalytic applications. Copper(II) complexes, in particular, have been investigated for their activity in polymerization and oxidation reactions.
One notable application is the ring-opening polymerization (ROP) of cyclic esters like rac-lactide to produce biodegradable polymers such as poly(lactic acid) (PLA). nih.gov Copper(II) complexes featuring bidentate iminophenoxide ligands derived from substituted salicylaldehydes and this compound have been shown to be active catalysts for this transformation. nih.gov These complexes typically initiate the polymerization in the presence of an alcohol initiator, proceeding through a coordination-insertion mechanism where the monomer is activated by coordination to the copper center. ed.ac.uk While many Cu(II)-based systems have been studied for lactide ROP, those derived from iminophenoxide ligands show promise for yielding polymers with moderate molecular weights. nih.gov
The catalytic activity of these complexes is influenced by the electronic and steric properties of the ligands, which can be modified by changing the substituents on the phenoxide ring. nih.gov For example, complexes with different substituents exhibit variations in their redox properties, as observed through cyclic voltammetry, which can impact their catalytic performance. nih.gov
Beyond polymerization, copper complexes are also known to catalyze oxidation reactions. researchgate.net For instance, Cu(II) complexes with redox-active ligands can catalyze the oxidation of hydrocarbons like isopropylbenzene. mdpi.comresearchgate.net The mechanism often involves a Cu(II)/Cu(I) redox cycle. mdpi.com The coordination environment around the copper ion, which is dictated by the ligand structure, plays a critical role in determining the catalytic efficiency and the composition of the reaction products. mdpi.com
| Catalyst System | Monomer | Reaction | Polymer Molecular Weight (Mn) | Molecular Weight Distribution (Đ) | Reference |
|---|---|---|---|---|---|
| Cu(II) complex with iminophenoxide ligand derived from this compound | rac-Lactide | Ring-Opening Polymerization (ROP) | Moderate | Moderately Broad | nih.gov |
Organic Catalysis and Organocatalytic Transformations utilizing this compound Scaffolds
The field of organocatalysis utilizes small organic molecules, free of metal atoms, to accelerate chemical reactions. nih.gov Amino alcohols, such as those based on the this compound scaffold, are a key class of organocatalysts, particularly in asymmetric synthesis. researchgate.net Their utility stems from their bifunctional nature, possessing both a basic amino group and a hydrogen-bond-donating hydroxyl group, which can act in concert to activate substrates and control stereochemistry. researchgate.netnih.gov
Derivatives of β-amino alcohols are employed in a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. researchgate.netnih.gov In these reactions, the amino group can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. Simultaneously, the hydroxyl group can interact with the other reactant through hydrogen bonding, orienting it for a stereoselective reaction. researchgate.net
For example, β-amino alcohol salts have been successfully used as organocatalysts in the asymmetric Diels-Alder reaction of 1,2-dihydropyridines with acrolein to produce optically active isoquinuclidine derivatives. researchgate.net These products are valuable intermediates for the synthesis of bioactive compounds. researchgate.net The efficiency and stereoselectivity of these organocatalytic transformations are highly dependent on the specific structure of the catalyst scaffold. mdpi.comresearchgate.net While direct applications citing the "this compound" scaffold specifically can be nuanced, its fundamental β-amino alcohol structure is a well-established and privileged motif in the design of effective organocatalysts for asymmetric additions and other carbon-carbon bond-forming reactions. researchgate.netnih.gov
| Reaction Type | Catalyst Class | Role of Amino Alcohol Scaffold | Typical Products | Reference |
|---|---|---|---|---|
| Asymmetric Diels-Alder Reaction | β-Amino alcohol salts | Forms iminium ion with dienophile, directs approach of diene | Chiral isoquinuclidines | researchgate.net |
| Asymmetric Aldol Reaction | Proline and its derivatives (a cyclic β-amino acid) | Forms enamine intermediate with donor ketone/aldehyde | Chiral β-hydroxy carbonyls | nih.gov |
| Asymmetric Michael Addition | Cinchona alkaloid derivatives | Activates substrates through hydrogen bonding and/or iminium formation | Chiral 1,5-dicarbonyl compounds | nih.gov |
Mechanistic Investigations in Medicinal Chemistry and Biological Activity Focus on Molecular Interactions
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds containing the 2-(isopropylamino)ethanol backbone, SAR studies have been crucial in optimizing their pharmacological profiles.
The this compound core is most famously associated with beta-adrenergic receptor antagonists, commonly known as beta-blockers. In this class of drugs, the molecular structure is finely tuned to achieve selectivity for different beta-receptor subtypes (β1 and β2) and to modulate their pharmacological effects.
Key structural features that influence receptor selectivity and potency include:
The Amino Group: A secondary amine is essential for optimal activity. The presence of a bulky alkyl group, such as an isopropyl or tert-butyl group on the nitrogen atom, is a critical determinant for β-antagonistic activity. pharmacy180.compharmaguideline.com Increasing the bulk of this substituent generally decreases α-receptor activity while increasing β-receptor activity.
The Ethanol (B145695) Side Chain: The hydroxyl group on the carbon adjacent to the amine is crucial for binding to the receptor, typically requiring a specific stereochemistry (S-configuration) for maximal affinity. pharmacy180.com The enantiomer with the (R) configuration is often significantly less potent. pharmacy180.com
The Aromatic Ring and Linker: In many potent beta-blockers, the ethanolamine (B43304) side chain is connected to an aromatic ring system via an oxymethylene bridge (-OCH₂-), forming an aryloxypropanolamine structure. pharmacy180.comnih.gov The nature and position of substituents on this aromatic ring are primary determinants of the drug's properties, including cardioselectivity (β1-selectivity). pharmacy180.com For instance, para-substitution on the aromatic ring, often with the absence of meta-substituents, is a common feature of cardioselective beta-blockers. pharmaguideline.com
These SAR principles demonstrate how modifications to the basic this compound scaffold can lead to compounds with tailored pharmacological profiles, enhancing their therapeutic potential and selectivity for specific receptors.
Derivatization for Potential Therapeutic Applications (Mechanistic Insights)
The versatility of the this compound scaffold has allowed for its derivatization to explore a wide range of therapeutic applications beyond beta-blockade. By modifying the core structure, researchers have developed compounds that interact with various biological systems.
The most prominent interaction of this compound derivatives with neurotransmitter systems is through the adrenergic system, which utilizes norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497) (adrenaline) as key signaling molecules. Beta-blockers, which are derivatives of this structure, act as competitive antagonists at beta-adrenergic receptors. wikipedia.org By blocking these receptors, they inhibit the downstream effects of norepinephrine, such as increased heart rate and contractility. This mechanism is central to their use in cardiovascular medicine. revespcardiol.org The selectivity for β1 receptors, which are predominant in the heart, versus β2 receptors, found in the lungs and other tissues, is a critical aspect of their therapeutic profile and is dictated by the structural features outlined in the SAR studies. nih.gov
Recent research has explored the potential of β-amino alcohol derivatives as anticancer agents. Studies have shown that certain synthetic derivatives can exhibit significant cytotoxic activity against various human cancer cell lines. For example, a series of eugenol (B1671780) β-amino alcohol derivatives were synthesized and tested against gastric and lung adenocarcinoma cells, with some compounds demonstrating the ability to trigger apoptosis. nih.govmdpi.com
While not exclusively limited to this compound derivatives, the broader class of β-amino alcohols is being investigated for its potential to inhibit kinases, which are crucial regulators of cell proliferation and survival. nih.gov Cyclin-dependent kinase 9 (CDK9), in complex with Cyclin T1, is a key regulator of transcription and has emerged as a promising target in cancer therapy. nih.gov The development of selective CDK9 inhibitors is an active area of research, and the β-amino alcohol scaffold represents a potential starting point for designing such inhibitors. The ability of these compounds to interact with specific biological targets is influenced by their structural characteristics, including the nature of the substituents on the aromatic rings and the amine. nih.govnih.gov
The synthesis of beta-blocker analogues containing the 3-(isopropylamino)propan-2-ol structure is a well-established process in medicinal chemistry. A common synthetic route involves the reaction of a substituted phenol (B47542) with epichlorohydrin. This is followed by the ring-opening of the resulting epoxide with isopropylamine (B41738). wikipedia.orgnih.gov This versatile synthesis allows for the creation of a wide array of analogues by simply varying the starting phenolic compound.
These synthetic variations lead to important mechanistic differences among the beta-blockers:
Cardioselectivity: As mentioned, substitution patterns on the aromatic ring heavily influence selectivity for β1 receptors (found in the heart) over β2 receptors (found in the lungs and other tissues). ptfarm.pl Drugs like atenolol (B1665814) and metoprolol (B1676517) are cardioselective, which can be advantageous in patients with respiratory conditions. nih.gov
Intrinsic Sympathomimetic Activity (ISA): Some beta-blockers, such as pindolol, also possess partial agonist activity. nih.gov This means that under conditions of low sympathetic tone, they can cause mild receptor stimulation, while still blocking the effects of high levels of norepinephrine. nih.gov
Membrane-Stabilizing Activity (MSA): Certain beta-blockers, like propranolol (B1214883), can have a local anesthetic-like effect on cardiac muscle fibers, though the clinical significance of this property is debated. nih.gov
These differences highlight how subtle changes in the molecular structure of this compound derivatives can result in compounds with distinct pharmacological mechanisms and clinical applications.
The therapeutic potential of β-amino alcohol derivatives extends to infectious diseases. Researchers have investigated their efficacy against various pathogens.
Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. Studies have shown that synthetic β-amino alcohol derivatives can possess significant antileishmanial activity. For instance, a series of limonene (B3431351) β-amino alcohol derivatives were found to be highly potent against Leishmania (Viannia) braziliensis, with some compounds being approximately 100-fold more effective than the standard drug pentamidine (B1679287) in vitro. nih.govscielo.brresearchgate.net The lipophilicity of the substituents on the amine appears to be a key factor for this activity. scielo.br
Antimycobacterial Activity: Tuberculosis remains a major global health issue, and new drugs are urgently required. Novel amino alcohol derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Several compounds have displayed significant activity, with some being more potent than the first-line drug ethambutol. nih.govnih.gov This suggests that the β-amino alcohol scaffold is a promising starting point for the development of new antitubercular agents. nih.gov
Antiviral and Antifungal Properties: The broad biological activity of this class of compounds also includes potential antiviral and antifungal effects. While specific studies on this compound are less common, the general class of amino alcohols has been screened for these properties. For example, certain amino alcohol derivatives have shown inhibitory activity against fungal pathogens like Candida albicans and Cryptococcus neoformans. mdpi.com
Biological Importance of Chiral Forms in Related Compounds
The principle of chirality, where a molecule and its mirror image are non-superimposable, is of paramount importance in pharmacology and medicinal chemistry. Enantiomers, the individual chiral forms of a compound, can exhibit markedly different biological activities. This is primarily due to the stereospecific nature of their interactions with chiral biological macromolecules such as receptors and enzymes. For compounds structurally related to this compound, particularly the class of beta-adrenergic receptor antagonists (beta-blockers), this stereoselectivity is well-documented and clinically significant.
The beta-blocking activity of these compounds almost exclusively resides in one of the two enantiomers. For instance, in the case of propranolol, a widely studied beta-blocker, the (S)-(-)-enantiomer possesses approximately 100 times the binding affinity for beta-adrenergic receptors compared to its (R)-(+)-counterpart. nih.gov This significant difference in affinity directly translates to a disparity in pharmacological effect, with the (S)-enantiomer being responsible for the vast majority of the beta-blocking action. Similarly, for atenolol, another related beta-blocker, the beta-blocking effect is attributed to the (S)-enantiomer. ualberta.canih.gov Clinical and radioligand binding studies have demonstrated that the (R)-enantiomer of atenolol has a negligible effect on the beta-adrenergic system. ualberta.ca
This stereoselectivity is a common feature among many beta-blockers. For penbutolol, the (S)-(-)-isomer is not only 200 times more active than the (R)-(+)-enantiomer but also exhibits intrinsic sympathomimetic activity (ISA), a property not shared by its counterpart. mdpi.com In some cases, the enantiomers can have qualitatively different activities. With carvedilol, the (S)-enantiomer is a potent antagonist of both α- and β-adrenergic receptors, while the (R)-form acts as a pure α1-antagonist. mdpi.com This demonstrates that the specific three-dimensional arrangement of atoms is critical for the precise molecular interactions that govern biological responses.
The differential activity of these chiral forms underscores the importance of stereochemistry in drug design and therapy. While many beta-blockers are still marketed as racemic mixtures (a 1:1 mixture of both enantiomers), the understanding of their stereoselective properties has led to the development of single-enantiomer drugs in some cases, such as levobunolol (B1674948) and timolol, which are used as the pure (S)-isomer. mdpi.compharmaguideline.com
| Compound | Active Enantiomer | Primary Biological Activity | Notes on Enantiomeric Activity Difference |
|---|---|---|---|
| Propranolol | (S)-(-)-Propranolol | Non-selective β-adrenergic receptor antagonist | The (S)-enantiomer has ~100 times higher binding affinity for β-adrenergic receptors than the (R)-enantiomer. nih.gov |
| Atenolol | (S)-Atenolol | β1-selective adrenergic receptor antagonist | The β-blocking effect resides almost exclusively in the (S)-enantiomer; the (R)-enantiomer has no significant effect. ualberta.ca |
| Penbutolol | (S)-(-)-Penbutolol | Non-selective β-adrenergic receptor antagonist | The (S)-isomer is 200 times more active than the (R)-isomer and possesses intrinsic sympathomimetic activity. mdpi.com |
| Carvedilol | (S)-Carvedilol and (R)-Carvedilol | α- and β-adrenergic receptor antagonist | The (S)-enantiomer blocks both α- and β-receptors, while the (R)-enantiomer is a pure α1-antagonist. mdpi.com |
Mechanistic Studies of Cellular Processes Modulation
The modulation of cellular processes by this compound and its related compounds occurs through specific molecular interactions with cellular targets. Mechanistic investigations have revealed both receptor-dependent and independent pathways through which these compounds exert their effects, often with a high degree of stereoselectivity.
The primary and most well-understood mechanism for beta-blockers is the competitive antagonism of β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine and norepinephrine, activate a downstream signaling cascade. pharmaguideline.comyoutube.com This involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a physiological response such as an increased heart rate and contractility.
The (S)-enantiomers of beta-blockers, due to their higher binding affinity, effectively block the binding of catecholamines to the β-adrenergic receptor, thereby inhibiting this entire downstream signaling pathway. pharmaguideline.com The molecular basis for this stereoselectivity lies in the specific interactions between the chiral center of the drug and amino acid residues within the receptor's binding pocket. mdpi.com The weaker binding of the (R)-enantiomers means they are much less effective at preventing agonist binding and subsequent signal transduction. nih.gov Some research also suggests that certain beta-blockers can act as "biased ligands," capable of inducing G protein-independent signaling through β-arrestin pathways, which can lead to distinct cellular outcomes such as cardiac fibrosis. nih.gov
Interestingly, recent studies have uncovered a novel, β-adrenergic receptor-independent mechanism for propranolol and atenolol. Both the (R) and (S) enantiomers of these drugs have been shown to inhibit vasculogenesis, the formation of new blood vessels. mdpi.combiorxiv.orgresearchgate.net This effect is mediated through the disruption of the function of the transcription factor SOX18 (SRY-Box Transcription Factor 18). mdpi.combiorxiv.orgresearchgate.net Mechanistically, these compounds have been found to interfere with SOX18 target gene trans-activation, disrupt its binding to chromatin, and reduce its dimerization. biorxiv.org This anti-angiogenic effect is independent of their beta-blocking activity, as the (R)-enantiomers, which are largely devoid of beta-blocking properties, are equally effective in this pathway. mdpi.combiorxiv.orgresearchgate.net This discovery highlights that even the less active enantiomer at the primary receptor target can have significant biological effects through alternative molecular mechanisms.
| Cellular Process | Modulating Compound(s) | Molecular Mechanism | Key Molecular Targets | Stereoselectivity |
|---|---|---|---|---|
| Adrenergic Signaling | (S)-Propranolol, (S)-Atenolol | Competitive antagonism of β-adrenergic receptors, leading to inhibition of the cAMP/PKA signaling pathway. | β-adrenergic receptors, Gs protein, Adenylyl cyclase | Highly stereoselective; the (S)-enantiomer is significantly more potent. |
| Vasculogenesis | (R)- and (S)-Propranolol, (R)- and (S)-Atenolol | Inhibition of endothelial cell differentiation and blood vessel formation through disruption of transcription factor function. | SOX18 (SRY-Box Transcription Factor 18) | Not stereoselective; both (R) and (S) enantiomers are active. mdpi.combiorxiv.orgresearchgate.net |
| Cardiac Fibrosis | Metoprolol (example of a biased ligand) | Activation of a G protein-independent, β-arrestin2-dependent signaling pathway. | β1-adrenergic receptor, β-arrestin2, GRK5 | The study cited did not specifically compare the enantiomers for this effect. nih.gov |
Environmental Impact and Degradation Studies
Pathways and Mechanisms of Environmental Degradation
The primary route of environmental breakdown for 2-(Isopropylamino)ethanol is through biological degradation by microorganisms. The specific pathways and the efficiency of this degradation are highly dependent on the concentration of the chemical and the presence of adapted microbial communities.
In environments with a long history of contamination, the natural attenuation of this compound can be a slow process. However, in uncontaminated soils, where microbial populations have not been inhibited by high concentrations of the chemical, degradation can occur more rapidly.
A key study on the biodegradation of this compound, also known as 2-propanolamine (IPA), at a former industrial site, demonstrated that bacterial processes are central to its breakdown. The study identified that the degradation of this alkanolamine leads to the formation of ammonia (B1221849). This ammonia is then subsequently oxidized by other microbial processes into nitrite (B80452) and nitrate. This suggests a mineralization pathway where the organic nitrogen in the this compound molecule is converted into inorganic nitrogen compounds.
While the conversion to inorganic nitrogen products has been established, the specific intermediate organic molecules formed during the breakdown of the carbon structure of this compound are not yet fully elucidated. The initial steps of the biodegradation pathway, whether it involves oxidation of the alcohol group, dealkylation of the amine, or other enzymatic reactions, remain an area for further research.
Information regarding the abiotic degradation of this compound through processes such as hydrolysis or photolysis in environmental conditions is limited. Alkanolamines are generally stable in water, and significant degradation through hydrolysis at typical environmental pH levels is not expected. Similarly, without specific chromophores to absorb sunlight, the direct photolytic degradation of this compound in water is likely to be a minor pathway for its removal from the environment.
Persistence and Bioaccumulation Assessments
Investigations into the long-term presence of this compound in the environment have shown that it can persist in soil for extended periods, particularly at high concentrations.
At a former chemical processing plant, this compound was found in soils at concentrations ranging from approximately 30 to 120 mg/kg, even a decade after its use had ceased. This persistence is attributed to the compound binding to soil particles and the potential inhibition of microbial degradation at very high concentrations. Despite being miscible in water, its transport to groundwater was observed to be slow, likely due to its cationic nature at the pH of the site's soil, which promotes adsorption to soil components.
The following table summarizes the findings from a key study on the persistence and biodegradation of this compound:
| Parameter | Observation | Implication |
| Persistence in Soil | Detected at 30-120 mg/kg a decade after use ceased. | Can be a long-term contaminant in soil at industrial sites. |
| Groundwater Contamination | Slow transport to groundwater observed. | Low mobility may limit the extent of groundwater plumes. |
| Biodegradation in Contaminated Soil | Slow, with half-lives of 8-60 days depending on temperature. | Natural attenuation can be a lengthy process in highly impacted areas. |
| Biodegradation in Uncontaminated Soil | Rapid, with over 99% degradation in less than 3 days. | Adapted microbial communities can effectively degrade the compound. |
| Biodegradation Products | Ammonia, subsequently converted to nitrite and nitrate. | The organic nitrogen is mineralized to inorganic forms. |
Safety Protocols and Best Practices in Academic Research with 2 Isopropylamino Ethanol
Laboratory Handling Procedures and Engineering Controls
Proper handling of 2-(Isopropylamino)ethanol is critical to ensure the safety of laboratory personnel. This involves a combination of appropriate personal protective equipment (PPE) and effective engineering controls.
Personal Protective Equipment (PPE): When working with this compound, researchers should, at a minimum, wear:
Eye Protection: Chemical safety goggles or a face shield to protect against splashes. sigmaaldrich.com
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact. sigmaaldrich.comtcichemicals.com
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of generating aerosols, a dust mask (such as a type N95) or a respirator with an appropriate cartridge should be used. sigmaaldrich.com
Protective Clothing: A lab coat or apron should be worn to protect against skin exposure.
Engineering Controls: To minimize exposure to this compound fumes and vapors, the following engineering controls should be implemented:
Ventilation: All work with this compound should be conducted in a well-ventilated area. tcichemicals.com A chemical fume hood is strongly recommended, especially when heating the substance or performing reactions that may generate vapors.
Storage: this compound should be stored in a cool, dry, and dark place, away from heat, sparks, and open flames. lookchem.comchemdad.comtcichemicals.com It should be kept in a tightly sealed container under an inert atmosphere to prevent degradation, as it can be air-sensitive. lookchem.comtcichemicals.com
Handling Practices:
Avoid direct contact with skin and eyes. chemdad.com
Do not inhale vapors or mists.
Wash hands thoroughly after handling. tcichemicals.com
Do not eat, drink, or smoke in areas where the chemical is handled or stored. tcichemicals.comtcichemicals.com
Emergency Response and Spill Containment in Research Settings
In the event of an emergency, such as a spill or accidental exposure, a swift and appropriate response is crucial to minimize harm.
Spill Response: For small spills, the following steps should be taken:
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation to disperse vapors.
Containment: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like sawdust.
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
For large spills, laboratory personnel should evacuate the area and contact the institution's emergency response team.
First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. tcichemicals.com
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. tcichemicals.com If irritation persists, seek medical advice. tcichemicals.com
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. tcichemicals.comtcichemicals.com
Waste Management and Disposal in Accordance with Research Regulations
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with institutional and governmental regulations.
Waste Characterization: this compound is classified as a combustible liquid and may be considered hazardous waste. sigmaaldrich.comtcichemicals.com It is harmful if swallowed and can cause skin and eye irritation. tcichemicals.com
Disposal Procedures:
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, absorbent materials, and empty containers, should be treated as hazardous waste and disposed of accordingly.
Disposal Vendor: The collected waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. tcichemicals.com Under no circumstances should it be poured down the drain or disposed of with regular trash.
Regulatory Compliance: Academic research laboratories must adhere to the waste disposal regulations set forth by their institution's Environmental Health and Safety (EHS) department, as well as regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.
Q & A
Basic Research Questions
Q. What are the primary pharmacological effects of 2-(isopropylamino)ethanol, and how are they experimentally validated in preclinical models?
- Methodology : In rodent studies, oral gavage administration is used to evaluate antifertility activity. Female rats are dosed with this compound (50–200 mg/kg) postcoitally, and uterine implantation sites are analyzed after sacrifice. Comparisons with structural analogs (e.g., hydroxyethylpiperidine) are conducted to assess specificity .
- Key Parameters : Dose-response curves, histopathological analysis of reproductive tissues, and statistical validation of implantation site reduction.
Q. How is this compound utilized in CO₂ capture studies, and what experimental setups are recommended for solubility measurements?
- Methodology : Use a gravimetric or manometric equilibrium cell to measure CO₂ solubility in aqueous amine solutions at controlled temperatures (25–60°C) and CO₂ partial pressures (0.1–100 kPa). The compound’s performance is compared to secondary amines like 2-(ethylamino)ethanol using Henry’s law constants .
- Data Interpretation : Cyclic capacity (mol CO₂/mol amine) is calculated from absorption-desorption cycles, with bicarbonate formation confirmed via NMR or titration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles, lab coats) due to acute oral toxicity (LD₅₀: 500–1000 mg/kg in rodents). Work in a fume hood to avoid inhalation. Store at 25°C in airtight containers, as the compound is hygroscopic and may degrade upon prolonged exposure to moisture .
Advanced Research Questions
Q. How do contradictions in reported CO₂ solubility data for this compound arise, and how can they be resolved?
- Analysis : Discrepancies often stem from variations in amine purity (e.g., 70% vs. higher grades), impurities like N-isopropyl-2,2'-methylenediethanolamine, or differences in measurement techniques (e.g., stopped-flow vs. static solubility cells). Validate purity via GC-MS and standardize experimental conditions (pH, temperature) .
- Modeling : Apply vapor-liquid equilibrium (VLE) models (e.g., eNRTL) to reconcile data, incorporating activity coefficients and ionic species distributions .
Q. What kinetic mechanisms govern the inhibition of cell growth by this compound in vitro, and how are they quantified?
- Methodology : Use CHO-K1 or L-M cell lines to assess growth inhibition via MTT assays. Two mechanisms are observed: (1) reversible reduction in population doubling rate (IC₅₀: ~10 mM) and (2) irreversible cytotoxicity at higher concentrations (>20 mM). Kinetic parameters are derived from time-lapse microscopy and flow cytometry .
Q. How can the CO₂ absorption efficiency of this compound be optimized in blended amine systems?
- Experimental Design : Blend with primary amines (e.g., monoethanolamine) or tertiary amines (e.g., 1-methyl-2-piperidinemethanol) to enhance absorption kinetics and reduce energy for solvent regeneration. Use a stopped-flow apparatus to measure CO₂ absorption rates at varying blend ratios (e.g., 30:70 primary:secondary amine) .
- Synergistic Effects : Evaluate via Arrhenius plots to identify activation energy reductions in blended systems .
Q. What analytical techniques are recommended for characterizing degradation products of this compound under oxidative conditions?
- Approach : Accelerated degradation studies using H₂O₂ or UV irradiation, followed by LC-QTOF-MS to identify byproducts (e.g., N-isopropylglycine). Quantify oxidative stability via TGA/DSC to assess thermal decomposition thresholds .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
